molecular formula C10H7ClN2O2 B1285008 4-Amino-6-chloroquinoline-3-carboxylic acid CAS No. 933740-79-5

4-Amino-6-chloroquinoline-3-carboxylic acid

Cat. No. B1285008
M. Wt: 222.63 g/mol
InChI Key: HVLMLAPEHHRBBF-UHFFFAOYSA-N
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Description

4-Amino-6-chloroquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals and can be modified to produce various derivatives with different properties and potential uses.

Synthesis Analysis

The synthesis of halogenated quinoline carboxylic acids, such as 4-Amino-6-chloroquinoline-3-carboxylic acid, can be achieved through a novel procedure that involves the synthesis of an amino intermediate followed by a halogenation step. The Sandmeyer reaction is a well-known method for introducing halogen atoms into aromatic compounds, and it has been successfully applied to synthesize 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids with good yields . This method could potentially be adapted for the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can participate in hydrogen bonding and other non-covalent interactions. In the case of 4-Amino-6-chloroquinoline-3-carboxylic acid, the amino and carboxylic acid functional groups are likely to contribute to the formation of hydrogen-bonded structures, similar to those observed in the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives . These interactions can lead to the formation of one-dimensional hydrogen-bonded chain structures, which can influence the compound's crystalline properties and solubility.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The amino group in 4-Amino-6-chloroquinoline-3-carboxylic acid can act as a nucleophile, potentially undergoing acylation, alkylation, or coupling reactions. The carboxylic acid group can form esters, amides, or anhydrides, and it can also be involved in the formation of salts with bases. The presence of a chlorine atom in the molecule can further influence its reactivity, making it susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-chloroquinoline-3-carboxylic acid would be influenced by its molecular structure. The amino and carboxylic acid groups are expected to increase the compound's polarity and enhance its solubility in polar solvents. The chlorine atom contributes to the compound's lipophilicity, which can affect its membrane permeability and distribution in biological systems. The compound's melting point, boiling point, and stability would depend on the strength of the intermolecular forces, such as hydrogen bonding, present in the solid state, as demonstrated by the one-dimensional hydrogen-bonded structures found in related quinoline compounds .

Scientific Research Applications

  • Pharmaceutical Research

    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Organic Synthesis

    • Quinoline ring systems and reactions are used to construct fused or binary quinoline-cord heterocyclic systems .
    • The synthetic applications of the target compounds were illustrated .
  • Therapeutic Potential

    • Quinoline motifs have received considerable attention due to their broad spectrum of bioactivity .
    • The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for future drug development .
    • The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Applications of Carboxylic Acids in Organic Synthesis

    • Carboxylic acids, such as “4-Amino-6-chloroquinoline-3-carboxylic acid”, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies

    • Quinoline compounds have been studied for their antibacterial and antioxidant properties .
    • Molecular modeling studies have been conducted to understand the interactions of these compounds at the molecular level .
  • Functionalized Quinoline Motifs

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • PdCl 2 Mediation in Organic Synthesis

    • 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl 2 mediation in CH 3 CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
  • Quinoline Synthesis Protocols

    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Modification Surface of Nanoparticles Metallic

    • Carboxylic acids, such as “4-Amino-6-chloroquinoline-3-carboxylic acid”, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic .
  • Modification Surface of Nanostructure

    • Carboxylic acids can be used for modification surface of nanostructure such as carbon nanotubes and graphene .
  • Antibacterial and Antioxidant Properties

    • Quinoline compounds have been studied for their antibacterial and antioxidant properties .

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-amino-6-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMLAPEHHRBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588695
Record name 4-Amino-6-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloroquinoline-3-carboxylic acid

CAS RN

933740-79-5
Record name 4-Amino-6-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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